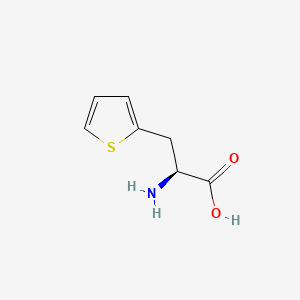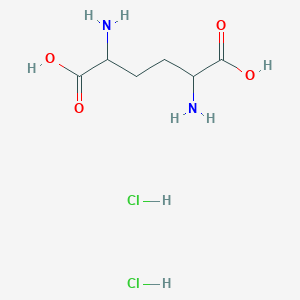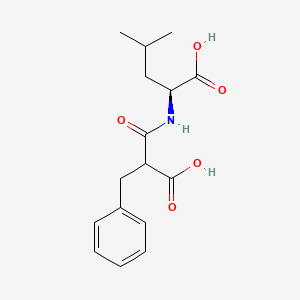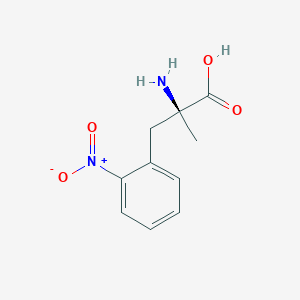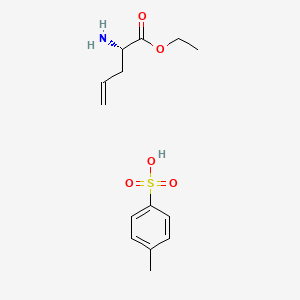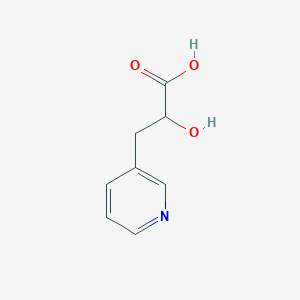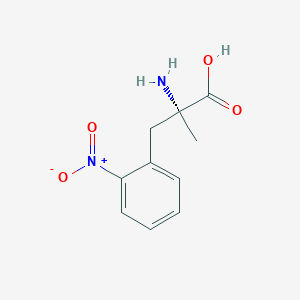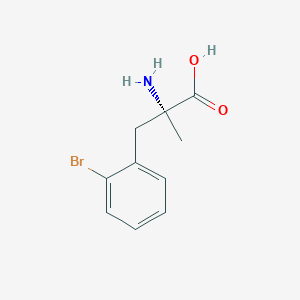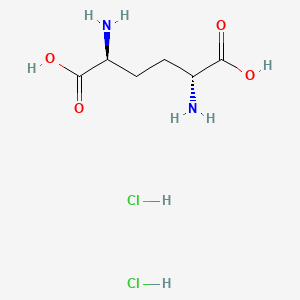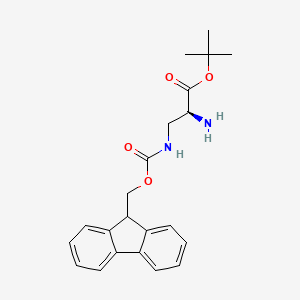
H-L-Dap(fmoc)-otbu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester is a derivative of 2,3-diaminopropanoic acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solid-Phase Peptide Synthesis (SPPS): This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group.
Solution-Phase Peptide Synthesis: This method involves the synthesis of peptides in solution, where the protective groups are used to prevent side reactions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale SPPS, where automated synthesizers are used to produce peptides efficiently. The protective groups are removed after the synthesis is complete to yield the desired peptide.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The 9-fluorenylmethyloxycarbonyl group can be removed using a base such as piperidine, while the tert-butyl ester can be removed using an acid such as trifluoroacetic acid.
Coupling Reactions: The amino group can react with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions:
Piperidine: Used for the removal of the 9-fluorenylmethyloxycarbonyl group.
Trifluoroacetic Acid: Used for the removal of the tert-butyl ester group.
Carbodiimides: Used as coupling agents to facilitate the formation of peptide bonds.
Major Products Formed:
Peptides: The primary products formed from the reactions involving this compound are peptides, which are chains of amino acids linked by peptide bonds.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: The compound is widely used in the synthesis of peptides, which are important in various fields of research and industry.
Biology:
Protein Engineering: Peptides synthesized using this compound can be used to study protein structure and function.
Medicine:
Drug Development: Peptides synthesized using this compound can be used as therapeutic agents or as tools for drug discovery.
Industry:
Biotechnology: The compound is used in the production of peptides for various biotechnological applications, including the development of biosensors and diagnostic tools.
Mécanisme D'action
The compound exerts its effects primarily through its role in peptide synthesis. The protective groups prevent unwanted reactions during the synthesis process, allowing for the efficient production of peptides. The 9-fluorenylmethyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the carboxyl group. These protective groups are removed after the synthesis is complete to yield the desired peptide.
Comparaison Avec Des Composés Similaires
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
- H-L-2,3-diaminopropanoic acid (9-fluorenylmethyloxycarbonyl)-tert-butyl ester
Uniqueness: The compound is unique due to its specific protective groups, which make it particularly useful in peptide synthesis. The 9-fluorenylmethyloxycarbonyl group provides stability during the synthesis process, while the tert-butyl ester group ensures that the carboxyl group remains protected until the desired peptide is formed.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-22(2,3)28-20(25)19(23)12-24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVZCRQHFXJCDY-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
